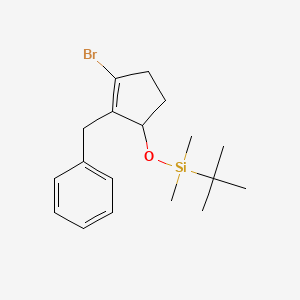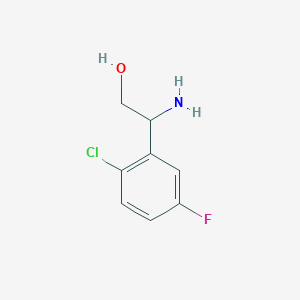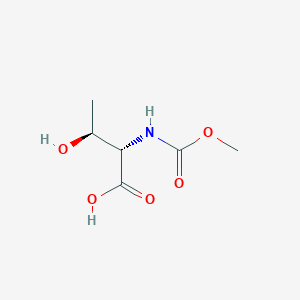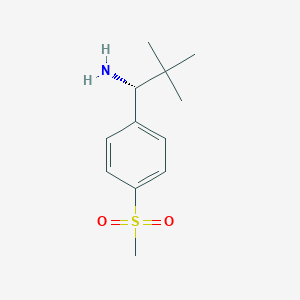
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane typically involves the reaction of 2-benzyl-3-bromocyclopent-2-en-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis. Companies like ChemScene and Biosynth provide this compound either in-stock or on a backorder basis, ensuring high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of azides or nitriles.
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of hydrocarbons.
Aplicaciones Científicas De Investigación
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and materials science.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Employed in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of ((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the silyl ether moiety provides stability and protection to the molecule during various synthetic transformations .
Comparación Con Compuestos Similares
Similar Compounds
- ((2-Benzyl-3-chlorocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
- ((2-Benzyl-3-iodocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane
Uniqueness
((2-Benzyl-3-bromocyclopent-2-EN-1-YL)oxy)(tert-butyl)dimethylsilane is unique due to its specific reactivity profile and stability. The bromine atom provides a good balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C18H27BrOSi |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
(2-benzyl-3-bromocyclopent-2-en-1-yl)oxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C18H27BrOSi/c1-18(2,3)21(4,5)20-17-12-11-16(19)15(17)13-14-9-7-6-8-10-14/h6-10,17H,11-13H2,1-5H3 |
Clave InChI |
ULZNRYALOPSVFP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OC1CCC(=C1CC2=CC=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B15236742.png)
![(1S,2S)-1-Amino-1-[3-chloro-4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B15236749.png)


![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxylic acid](/img/structure/B15236768.png)

![(3S)-3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B15236782.png)
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-C]pyrimidine hcl](/img/structure/B15236787.png)


